N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide
Description
The compound N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a dichloro-methoxyphenyl group on the amide nitrogen and a 2-fluoro-4-nitrophenoxy substituent on the thiophene ring. Its molecular formula is C₁₈H₁₀Cl₂FN₂O₅S (molecular weight: 477.25 g/mol).
Properties
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2FN2O5S/c1-27-16-8-13(10(19)7-11(16)20)22-18(24)17-15(4-5-29-17)28-14-3-2-9(23(25)26)6-12(14)21/h2-8H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFKJZRARDDJNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur in the presence of a base.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene ring with an appropriate amine derivative.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, methoxylating agents, fluorinating agents, and nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives formed by the reduction of nitro groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and functional groups.
Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in biological studies to investigate its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of their activity. The presence of functional groups such as dichloro, methoxy, fluoro, and nitro groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
N-(2,4-Difluorophenyl)-3-(4-fluoro-2-nitrophenoxy)-2-thiophenecarboxamide (CAS 303152-73-0)
- Molecular Formula : C₁₇H₉F₃N₂O₄S (394.33 g/mol) .
- Key Differences: The amide nitrogen is substituted with a 2,4-difluorophenyl group instead of dichloro-methoxyphenyl. The phenoxy group has a 4-fluoro-2-nitro substitution rather than 2-fluoro-4-nitro.
- Implications :
- Reduced steric hindrance due to fluorine vs. chlorine.
- Altered electronic distribution: methoxy (electron-donating) in the target compound vs. fluorine (electron-withdrawing) in the analog.
N-(4-Chlorophenyl)-5-(3-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (Compound 54, )
- Molecular Formula : C₂₂H₂₀ClN₃O₃S (449.93 g/mol).
- Key Differences: A piperidin-4-yloxy group replaces the nitrophenoxy substituent. The amide nitrogen has a 4-chlorophenyl group.
- Implications: Increased hydrophilicity due to the piperidine moiety. Potential for enhanced blood-brain barrier permeability .
Physicochemical Properties
Notes:
- The target compound’s high logP (3.8) suggests significant lipophilicity, favoring membrane permeability but limiting aqueous solubility.
- Piperidine-containing analogs (e.g., Compound 54) show improved solubility due to hydrophilic moieties .
Biological Activity
N-(2,4-dichloro-5-methoxyphenyl)-3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that are known to influence its biological activity:
- Dichloro and Methoxy Substituents : These groups may enhance lipophilicity and influence receptor interactions.
- Fluoro and Nitro Groups : The presence of these electronegative atoms can affect the compound's reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that compounds with similar structures exhibit promising antitumor properties. For instance, thiazole derivatives have shown significant cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like nitro and halogens is often correlated with increased anticancer activity due to enhanced binding affinity to target proteins involved in tumor growth.
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15.3 | Apoptosis induction |
| Compound B | MCF-7 | 22.1 | DNA intercalation |
| This compound | A549 | TBD | TBD |
Antiviral Activity
N-Heterocycles, including thiophene derivatives, have been investigated for their antiviral properties. Compounds similar to this compound have demonstrated inhibition of viral polymerases, suggesting potential as antiviral agents.
Case Study: Inhibition of Viral Polymerases
A study examining the effects of thiophene derivatives on viral replication found that certain substitutions enhanced potency against RNA viruses. The compound's structural features may allow it to mimic substrates or bind to active sites on viral enzymes.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as RNA polymerases and kinases, which are crucial for cancer cell proliferation and viral replication.
- Induction of Apoptosis : By disrupting cellular signaling pathways, these compounds may trigger programmed cell death in malignant cells.
- Interaction with Receptors : The compound's ability to interact with specific receptors may modulate signaling pathways involved in cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
